molecular formula C17H18N2OS B5758515 N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide

N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide

Cat. No. B5758515
M. Wt: 298.4 g/mol
InChI Key: QGBNUFGAZKUANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide, also known as Dithizone, is a chemical compound that is widely used in scientific research. It is a yellow to orange powder that is soluble in organic solvents and is commonly used to detect and quantify heavy metals such as zinc, copper, and lead.

Scientific Research Applications

N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide is widely used in scientific research as a chelating agent for heavy metals. It is commonly used to detect and quantify the presence of zinc, copper, and lead in biological samples such as blood, urine, and tissue samples. N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide has also been used in the study of pancreatic islet cells, as it selectively stains the insulin-secreting beta cells.

Mechanism of Action

N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide works by chelating heavy metals, forming a colored complex that can be detected and quantified using spectrophotometry. The complex formation occurs due to the presence of the thiosemicarbazone functional group in N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide, which has a high affinity for heavy metals.
Biochemical and Physiological Effects:
N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide has been shown to have no significant biochemical or physiological effects on cells or tissues. However, it should be noted that the use of N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide in cell culture experiments may affect cell viability and function, as it is a toxic compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide in scientific research is its high selectivity for heavy metals, which allows for accurate detection and quantification of these metals in biological samples. However, N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide is a toxic compound and should be handled with care. It is also important to note that N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide may interfere with other biochemical assays, and its use should be carefully evaluated in each experimental setting.

Future Directions

There are several potential future directions for the use of N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide in scientific research. One area of interest is the development of new chelating agents that are more selective and less toxic than N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide. Another potential direction is the use of N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide in the development of new diagnostic tools for heavy metal toxicity. Additionally, N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide may have potential applications in the study of other cell types and tissues beyond pancreatic islet cells.

Synthesis Methods

N-[(dimethylamino)carbonothioyl]-2,2-diphenylacetamide can be synthesized using a variety of methods, including the reaction of 2,2-diphenylacetic acid with thiosemicarbazide in the presence of concentrated sulfuric acid, or the reaction of 2,2-diphenylacetic acid with carbon disulfide and dimethylamine. The resulting product is then purified through recrystallization.

properties

IUPAC Name

N-(dimethylcarbamothioyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-19(2)17(21)18-16(20)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBNUFGAZKUANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.